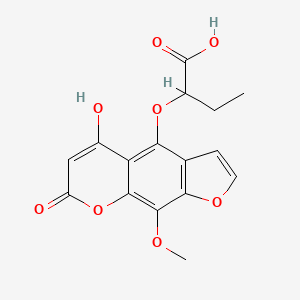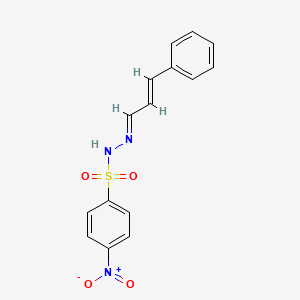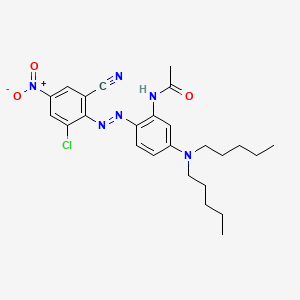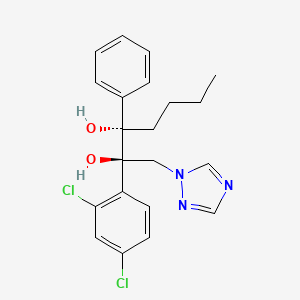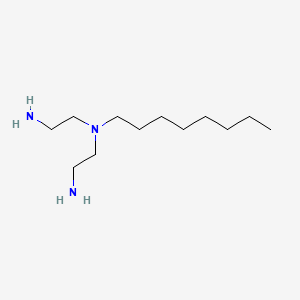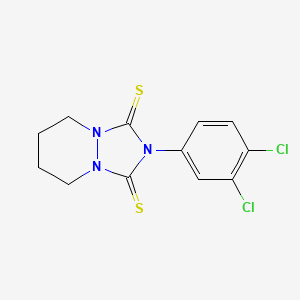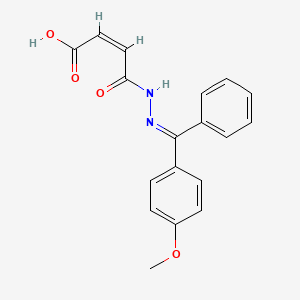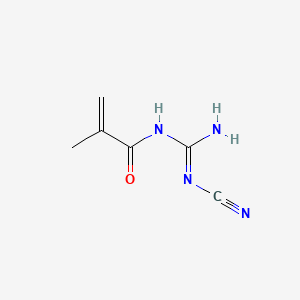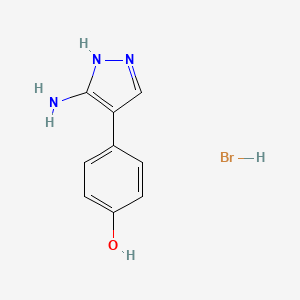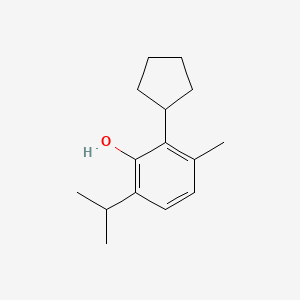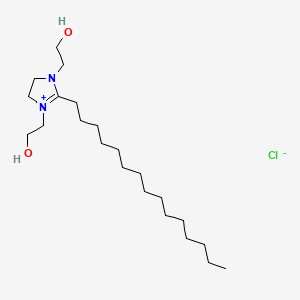
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is a synthetic organic compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. The presence of the imidazolium ring and the long alkyl chain contributes to its amphiphilic nature, making it useful in a wide range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride typically involves the reaction of 1,3-bis(2-hydroxyethyl)imidazolium with a long-chain alkyl halide, such as pentadecyl chloride. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of renewable solvents and catalysts, may be employed to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imidazolium ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or nitrate, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Ion exchange reactions can be carried out using silver nitrate (AgNO3) or sodium bromide (NaBr) in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of new imidazolium salts with different anions.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent or catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to solubilize hydrophobic drugs.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride is largely dependent on its amphiphilic nature. The imidazolium ring interacts with polar molecules, while the long alkyl chain interacts with non-polar molecules. This dual interaction capability allows it to stabilize emulsions, solubilize hydrophobic compounds, and facilitate the transport of molecules across biological membranes. The chloride ion can also participate in ion exchange processes, further enhancing its versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-undecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heptadecyl-1H-imidazolium chloride
- 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-heneicosyl-1H-imidazolium chloride
Uniqueness
Compared to its similar compounds, 4,5-Dihydro-1,3-bis(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium chloride offers a balanced combination of hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both solubility and stability. Its specific alkyl chain length provides an optimal balance between fluidity and viscosity, enhancing its performance in various industrial and research applications.
Propiedades
Número CAS |
93783-20-1 |
|---|---|
Fórmula molecular |
C22H45ClN2O2 |
Peso molecular |
405.1 g/mol |
Nombre IUPAC |
2-[3-(2-hydroxyethyl)-2-pentadecyl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C22H45N2O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-23(18-20-25)16-17-24(22)19-21-26;/h25-26H,2-21H2,1H3;1H/q+1;/p-1 |
Clave InChI |
NZCJLFZDLDDAMZ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC1=[N+](CCN1CCO)CCO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



